An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol
An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol
Introduction
(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, is a cornerstone in the field of asymmetric synthesis. Its rigid diphenyl carbinol structure and the adjacent chiral center stemming from the (R)-alanine backbone make it an invaluable precursor for chiral auxiliaries, ligands for transition-metal catalysts, and resolving agents for racemic mixtures. An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application in pharmaceutical development and fine chemical synthesis, ensuring reproducibility, purity, and optimal performance in stereoselective transformations.
This guide provides a comprehensive examination of the key physical and chemical identifiers of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. It synthesizes data from established chemical suppliers and databases and presents field-proven, standardized protocols for their verification. The methodologies are explained with an emphasis on the scientific rationale, empowering researchers to not only reproduce the data but also to understand the critical parameters that ensure accuracy and reliability.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol.
| Identifier | Value | Source(s) |
| CAS Number | 78603-93-7 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.30 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-1,1-diphenylpropan-1-ol | [3] |
| Synonyms | (R)-Diphenylalaninol, (R)-(+)-Diphenylalaninol | [3] |
| InChI Key | FMBMNSFOFOAIMZ-GFCCVEGCSA-N | [1] |
| SMILES | CC(O)(c1ccccc1)c2ccccc2 | [1] |
The molecule's chirality, originating from the stereocenter at the second carbon (C2) of the propanol chain, is the source of its critical function in asymmetric synthesis. This chirality dictates its interaction with other chiral molecules and its ability to induce stereoselectivity in chemical reactions.
Core Physical Properties
The physical properties of a compound are direct indicators of its purity, stability, and handling requirements. The data presented below are compiled from reputable chemical suppliers and databases.
| Physical Property | Value | Significance & Methodological Insight | Source(s) |
| Appearance | White to yellow crystalline solid | Color variations can indicate the presence of impurities or degradation products. Visual inspection is a preliminary but crucial quality control step. | [4][5] |
| Melting Point | 102-105 °C (lit.) | A sharp melting range is a strong indicator of high purity. Impurities typically depress the melting point and broaden the range. This is a fundamental test for batch-to-batch consistency. | [1][4] |
| Optical Rotation | [α]²⁰/D = +90° (c=1 in Chloroform) | This is the defining property that confirms the enantiomeric identity and purity of the compound. The positive sign indicates it is dextrorotatory. The magnitude is highly sensitive to concentration, solvent, temperature, and wavelength. | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | Understanding solubility is critical for reaction setup, purification (crystallization), and formulation. The presence of both polar (amine, hydroxyl) and non-polar (diphenyl) groups results in limited solubility in many common solvents. |
Standardized Protocols for Property Determination
To ensure scientific rigor, the determination of physical properties must adhere to standardized, verifiable methodologies. The following sections detail the protocols for measuring the key properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6] The capillary method is a robust and widely accepted technique for determining the melting range of a crystalline solid.
Rationale: The temperature at which a substance transitions from solid to liquid is a precise physical constant sensitive to impurities. The "melting range," from the first sign of liquid (onset) to complete liquefaction (clear point), provides more information than a single temperature. A narrow range (e.g., < 2 °C) suggests high purity.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the (R)-(+)-2-Amino-1,1-diphenyl-1-propanol sample is completely dry and finely powdered. Drying under vacuum over a desiccant removes residual solvents that can artificially depress the melting point.[1]
-
Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a packed column height of 2.5-3.5 mm.[1] Consistent packing is crucial for reproducible heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, perform a rapid determination by heating at a high rate (e.g., 10-15 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: With a new sample, heat rapidly to approximately 10-15 °C below the expected melting point (102-105 °C).
-
Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.
-
Record the Range:
-
T₁ (Onset): Record the temperature at which the first droplet of liquid is observed.
-
T₂ (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.
-
-
Reporting: Report the result as the range T₁ - T₂. For (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, this should fall within the 102-105 °C range.
Specific Optical Rotation Measurement
This protocol follows the principles described in USP General Chapter <781> for polarimetry.[7][8]
Rationale: Chiral molecules rotate the plane of polarized light. Specific rotation is a standardized measure of this rotation, accounting for path length and concentration. It is an essential tool for confirming the enantiomeric identity and assessing the enantiomeric excess of a chiral substance. For (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a positive rotation confirms the (R)-enantiomer is present in excess.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound (record the exact mass, m). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with chloroform. The concentration (c) is the mass in grams divided by the volume in mL (e.g., 0.1 g / 10 mL = 0.01 g/mL). The specified concentration is c=1, meaning 1 g per 100 mL, so using 100 mg in 10 mL achieves this.[1]
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (pure chloroform in the sample cell) to set the zero point.
-
Sample Measurement: Rinse the polarimeter cell (path length l, typically 1 dm) with the prepared solution, then fill it, ensuring no air bubbles are present in the light path.
-
Record Rotation: Place the filled cell in the polarimeter and record the observed rotation (α). The measurement should be performed at a controlled temperature (e.g., 20°C) and at the sodium D-line wavelength (589 nm).
-
Calculation: Calculate the specific rotation [α] using the following formula:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Reporting: The result should be reported with the temperature, wavelength, concentration, and solvent, e.g., [α]²⁰/D = +90° (c=1, Chloroform).
Spectroscopic Characterization
Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure through the interaction of its atoms and bonds with electromagnetic radiation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the specific chemical bonds and functional groups present. For (R)-(+)-2-Amino-1,1-diphenyl-1-propanol, key absorptions are expected for the O-H, N-H, C-H, and C=C bonds. An ATR-IR spectrum is available on PubChem, provided by Aldrich.[5]
Expected Characteristic Absorptions:
-
~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
-
~3300-3100 cm⁻¹ (medium): N-H stretching vibrations from the primary amine group. Often appears as a doublet for -NH₂.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the two phenyl rings.
-
~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methine groups.
-
~1600, 1495, 1450 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings. These are characteristic "ring breathing" modes.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected Signals: Protons on the phenyl rings would appear in the aromatic region (~7.2-7.6 ppm). The single proton on the chiral carbon adjacent to the nitrogen would likely be a quartet. The methyl group protons would be a doublet. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets.
-
-
¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms in the molecule.
-
Expected Signals: Distinct signals would be expected for the methyl carbon, the chiral methine carbon (C-N), the quaternary carbon bearing the hydroxyl group (C-O), and the various carbons of the two phenyl rings (ipso, ortho, meta, para). Due to the molecule's asymmetry, all 15 carbons may be chemically non-equivalent and thus produce 15 distinct signals.
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Expected Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 227.3) should be observed, confirming the molecular formula.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of water (M-18) from the alcohol, or cleavage adjacent to the amine or alcohol groups. A prominent fragment would be the stable diphenylmethyl cation or related structures.
Safety and Handling
(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This technical guide has detailed the essential physical properties of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and provided robust, standardized protocols for their verification. The melting point and specific optical rotation serve as critical and readily accessible metrics for confirming the identity, purity, and stereochemical integrity of the material. Combined with spectroscopic analysis, these properties provide a comprehensive characterization necessary for the compound's successful application in high-stakes research and development environments, particularly in the synthesis of chiral pharmaceuticals where enantiomeric purity is paramount.
References
-
PubChem. Compound Summary for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. [Link]
-
U.S. Pharmacopeia. USP General Chapter <781> Optical Rotation. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]
-
U.S. Pharmacopeia. USP General Chapter <1236> Solubility Measurements. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
European Union Reference Laboratory. Standard Operating Procedure for solubility testing. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
NIST. WebBook for (R)-(-)-2-Amino-1-propanol. [Link]
-
PubMed Central. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol. [Link]
-
ECA Academy. Revised USP General Chapter <781> Optical Rotation published for Comments. [Link]
-
U.S. Pharmacopeia. USP General Chapter <741> Melting Range or Temperature. [Link]
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